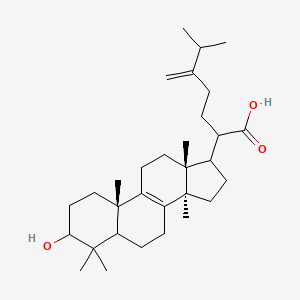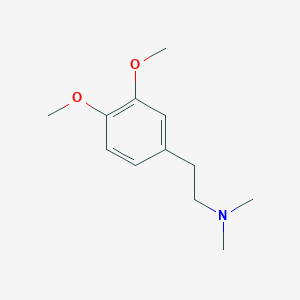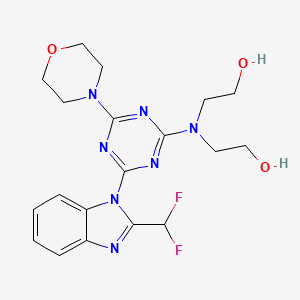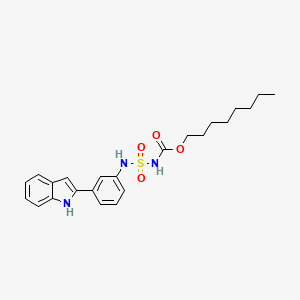
Ido1-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDO1-IN-19 is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan via the kynurenine pathway. IDO1 plays a crucial role in immune regulation and has been implicated in various diseases, including cancer, chronic infections, and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IDO1-IN-19 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: IDO1-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its binding affinity to IDO1.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are typically characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography .
Scientific Research Applications
IDO1-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the kynurenine pathway and its role in various biochemical processes.
Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent for treating cancers, chronic infections, and autoimmune diseases by inhibiting IDO1 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the kynurenine pathway.
Mechanism of Action
IDO1-IN-19 exerts its effects by binding to the active site of indoleamine 2,3-dioxygenase 1, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of tryptophan to kynurenine, leading to increased levels of tryptophan and decreased levels of kynurenine. The resulting metabolic changes can modulate immune responses, reduce tumor growth, and enhance the efficacy of other immunotherapies .
Comparison with Similar Compounds
Epacadostat: Another potent IDO1 inhibitor with a similar mechanism of action.
Linrodostat: Known for its high selectivity and potency against IDO1.
BMS-986205: A clinical-stage IDO1 inhibitor with promising therapeutic potential.
Uniqueness of IDO1-IN-19: this compound is unique due to its specific structural features that confer high potency and selectivity for IDO1. Its ability to modulate immune responses and enhance the efficacy of other therapies makes it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C25H22F4N2O3 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-[4-[4-(2-hydroxypropan-2-yl)-6-(trifluoromethyl)pyridin-3-yl]phenyl]oxetane-3-carboxamide |
InChI |
InChI=1S/C25H22F4N2O3/c1-23(2,33)20-11-21(25(27,28)29)30-12-19(20)15-3-5-16(6-4-15)24(13-34-14-24)22(32)31-18-9-7-17(26)8-10-18/h3-12,33H,13-14H2,1-2H3,(H,31,32) |
InChI Key |
ICJRFPZBMMQAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1C2=CC=C(C=C2)C3(COC3)C(=O)NC4=CC=C(C=C4)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)
![2-[(2R)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854671.png)


![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)

![2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B10854698.png)

![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)
![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854710.png)

![4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10854729.png)
